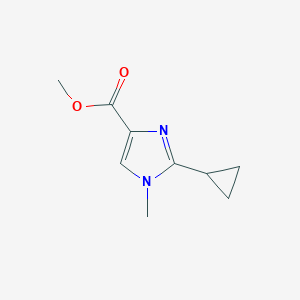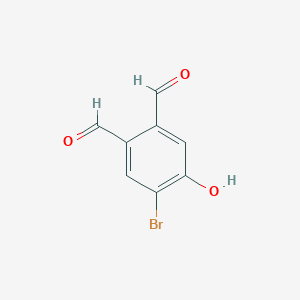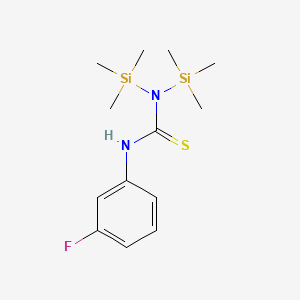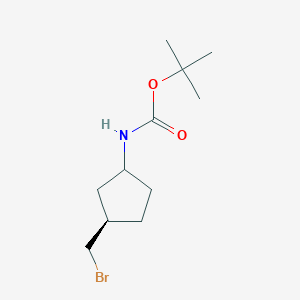![molecular formula C25H29NO10 B12837473 [(2S,3S,4aS,5S,8S,8aR)-5-benzyl-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-4a,7,8,8a-tetrahydropyrano[3,4-b][1,4]dioxin-5-yl] 4-nitrobenzoate](/img/structure/B12837473.png)
[(2S,3S,4aS,5S,8S,8aR)-5-benzyl-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-4a,7,8,8a-tetrahydropyrano[3,4-b][1,4]dioxin-5-yl] 4-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-4-nitrobenzoyl-a-L-xylopyranoside: is a complex organic compound with the molecular formula C25H29NO10 and a molecular weight of 503.50 g/mol . This compound is characterized by its unique structure, which includes a benzyl group, a nitrobenzoyl group, and a xylopyranoside moiety. It is primarily used in biochemical research, particularly in the field of proteomics .
準備方法
The synthesis of Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-4-nitrobenzoyl-a-L-xylopyranoside involves several steps. One of the common synthetic routes includes the following steps :
Starting Materials: The synthesis begins with (2S,3S,4aS,5R,8R,8aR)-5-(benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-2H-pyrano[4,3-b][1,4]dioxin-8-ol, triphenylphosphine, and 4-nitrobenzoic acid.
Reaction Conditions: These starting materials are mixed in tetrahydrofuran (THF) under a nitrogen atmosphere and heated to 40°C. Diisopropylazodicarboxylate is added dropwise to the mixture.
Purification: The reaction mixture is then purified using standard chromatographic techniques to obtain the final product.
化学反応の分析
Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-4-nitrobenzoyl-a-L-xylopyranoside undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学的研究の応用
Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-4-nitrobenzoyl-a-L-xylopyranoside has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving glycosylation and carbohydrate-protein interactions.
Medicine: Research involving this compound includes its potential use in drug development and as a biochemical probe.
Industry: It is used in the production of specialized chemicals and materials.
作用機序
The mechanism of action of Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-4-nitrobenzoyl-a-L-xylopyranoside involves its interaction with specific molecular targets and pathways . The compound’s structure allows it to bind to certain enzymes and proteins, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
類似化合物との比較
Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-4-nitrobenzoyl-a-L-xylopyranoside can be compared with other similar compounds, such as :
- Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-4-nitrobenzoyl-β-D-xylopyranoside
- Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-4-nitrobenzoyl-α-D-xylopyranoside
These compounds share similar structural features but differ in the configuration of the xylopyranoside moiety. The unique configuration of Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-4-nitrobenzoyl-a-L-xylopyranoside contributes to its specific biochemical properties and applications.
特性
分子式 |
C25H29NO10 |
|---|---|
分子量 |
503.5 g/mol |
IUPAC名 |
[(2S,3S,4aS,5S,8S,8aR)-5-benzyl-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-4a,7,8,8a-tetrahydropyrano[3,4-b][1,4]dioxin-5-yl] 4-nitrobenzoate |
InChI |
InChI=1S/C25H29NO10/c1-23(31-3)24(2,32-4)35-21-20(34-23)19(27)15-33-25(21,14-16-8-6-5-7-9-16)36-22(28)17-10-12-18(13-11-17)26(29)30/h5-13,19-21,27H,14-15H2,1-4H3/t19-,20+,21-,23-,24-,25-/m0/s1 |
InChIキー |
RPGIZFHHZAZZEE-QWFXAVINSA-N |
異性体SMILES |
C[C@]1([C@@](O[C@H]2[C@H](O1)[C@H](CO[C@@]2(CC3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])O)(C)OC)OC |
正規SMILES |
CC1(C(OC2C(O1)C(COC2(CC3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])O)(C)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid](/img/structure/B12837393.png)
![3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B12837396.png)

![(1S,5R,7R)-2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B12837403.png)

![3-(((6-Chloro-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)-5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B12837422.png)







